1-Bromo-5-(difluoromethyl)-3-fluoro-2-methoxybenzene

Description

Chemical Identity and Nomenclature

IUPAC Nomenclature and Structural Representation

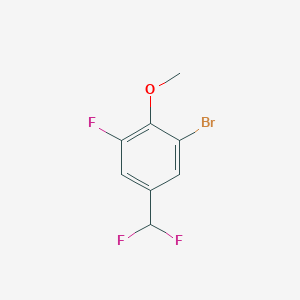

The systematic IUPAC name 1-bromo-5-(difluoromethyl)-3-fluoro-2-methoxybenzene derives from its benzene ring substituents:

- Bromo (-Br) at position 1

- Difluoromethyl (-CF₂H) at position 5

- Fluoro (-F) at position 3

- Methoxy (-OCH₃) at position 2

This numbering follows the lowest possible locant rule, prioritizing bromine (halogen of higher atomic number) over methoxy (oxygen-containing group). The structural arrangement is confirmed by SMILES notation COC1=C(Br)C=C(C=C1F)C(F)F , which specifies the connectivity and relative positions of substituents.

Table 1: Substituent Positions and Functional Groups

| Position | Functional Group | Notation |

|---|---|---|

| 1 | Bromine | -Br |

| 2 | Methoxy | -OCH₃ |

| 3 | Fluorine | -F |

| 5 | Difluoromethyl | -CF₂H |

Molecular Formula and Weight

The molecular formula C₈H₆BrF₃O comprises:

- 8 carbon atoms (6 aromatic, 1 methoxy, 1 difluoromethyl)

- 6 hydrogen atoms

- 1 bromine atom

- 3 fluorine atoms

- 1 oxygen atom

Exact mass calculations yield 253.95541 g/mol , consistent with high-resolution mass spectrometry data. The molecular weight (254.96 g/mol) reflects contributions from isotopic abundances of bromine (⁷⁹Br, 50.69%; ⁸¹Br, 49.31%) and fluorine (monoisotopic).

Positional Isomerism in Polyhalogenated Methoxybenzenes

Positional isomers of this compound arise from alternative substitution patterns on the benzene ring. Key examples include:

- 1-Bromo-3-(difluoromethyl)-5-methoxybenzene (CID 129959697): Difluoromethyl at position 3 instead of 5, altering dipole moments and crystal packing.

- 2-Bromo-1,3-difluoro-5-methoxybenzene (CAS 202865-60-9): Bromine at position 2 with adjacent fluorine atoms, reducing steric hindrance compared to the 1-bromo isomer.

Table 2: Comparative Properties of Positional Isomers

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|

| This compound | C₈H₆BrF₃O | Not reported | Not reported |

| 1-Bromo-3-(difluoromethyl)-5-methoxybenzene | C₈H₇BrF₂O | Not reported | Not reported |

| 2-Bromo-1,3-difluoro-5-methoxybenzene | C₇H₅BrF₂O | 59–63 | 200.7±35.0 |

Isomeric differences significantly impact physicochemical properties. For instance, the 2-bromo isomer exhibits a defined melting point range (59–63°C) due to symmetrical fluorine placement, whereas the 1-bromo-5-(difluoromethyl) variant lacks reported phase transition data, likely due to hindered crystallization from its asymmetrical -CF₂H group. Substituent electronic effects also vary: electron-withdrawing fluorine atoms at positions 3 and 5 increase the ring’s electrophilicity, influencing reactivity in Suzuki-Miyaura coupling reactions compared to methoxy-dominated isomers.

Properties

IUPAC Name |

1-bromo-5-(difluoromethyl)-3-fluoro-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCRMAJRHOXKJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)C(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-(difluoromethyl)-3-fluoro-2-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 5-(difluoromethyl)-3-fluoro-2-methoxybenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over temperature and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-(difluoromethyl)-3-fluoro-2-methoxybenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.

Reduction: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Conversion to 1-bromo-5-(difluoromethyl)-3-fluoro-2-methoxybenzaldehyde.

Reduction: Formation of 1-bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene.

Scientific Research Applications

1-Bromo-5-(difluoromethyl)-3-fluoro-2-methoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Bromo-5-(difluoromethyl)-3-fluoro-2-methoxybenzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. The difluoromethyl and methoxy groups can influence the reactivity and stability of the compound through electronic effects.

Comparison with Similar Compounds

5-Bromo-2-fluoro-1-methoxy-3-methylbenzene (CAS: 1351668-20-6)

1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (CAS: 1224629-07-5)

- Molecular Formula: Not explicitly stated; estimated as C₇H₅BrFNO₃ (95% purity) .

- Key Differences: Contains a nitro group (-NO₂) at position 4 instead of a difluoromethyl group. Substitution pattern directs electronic effects differently (nitro is a strong electron-withdrawing group).

- Impact: Enhanced reactivity in electrophilic aromatic substitution due to the nitro group’s meta-directing nature.

1-Bromo-3-fluoro-4-methoxybenzene (CAS: Not provided)

1,3-Difluoro-5-iodo-2-methoxybenzene (CAS: 886762-68-1)

- Molecular Formula : C₇H₅F₂IO (F.W. 270.02) .

- Key Differences :

- Replaces bromine with iodine and adds a second fluorine at position 1.

- Impact :

- Iodine’s larger atomic size increases molecular weight and may alter reactivity in Ullmann or Suzuki couplings.

- The dual fluorine substitution enhances electron-withdrawing effects compared to the target compound.

Biological Activity

1-Bromo-5-(difluoromethyl)-3-fluoro-2-methoxybenzene is a halogenated aromatic compound notable for its unique structural features, including a bromine atom, a difluoromethyl group, and a methoxy substituent on a benzene ring. These functional groups significantly influence the compound's chemical reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 251.06 g/mol. The presence of multiple halogens and a methoxy group enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Halogen Bonding : The bromine atom can participate in halogen bonding, which may stabilize interactions with biomolecules.

- Hydrogen Bonding : The difluoromethyl and methoxy groups can engage in hydrogen bonding, influencing enzyme activity and receptor binding.

- Hydrophobic Interactions : These interactions may enhance the compound's affinity for lipid membranes or hydrophobic pockets in proteins .

Biological Activity

Research indicates that compounds with similar structural features often exhibit various biological activities, including:

- Antimicrobial Properties : Compounds with halogenated substituents have shown potential as antimicrobial agents. For instance, related compounds have demonstrated effectiveness against multidrug-resistant bacteria .

- Anticancer Activity : There is growing interest in the anticancer properties of halogenated aromatic compounds. Studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Case Studies and Research Findings

Recent studies have highlighted the biological potential of this compound:

- Antimicrobial Activity : A study evaluated the compound's efficacy against Staphylococcus aureus, reporting minimal inhibitory concentration (MIC) values indicative of significant antibacterial activity .

- Anticancer Studies : In vitro assays demonstrated that related compounds exhibited IC50 values ranging from 0.5 to 10 µM against various cancer cell lines, suggesting that this compound may possess similar properties .

- Mechanistic Insights : Investigations into the molecular targets revealed that halogenated compounds could inhibit key enzymes involved in cellular proliferation and survival pathways, such as matrix metalloproteinases (MMPs) and cyclooxygenases (COXs) .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Biological Activity | Notable Findings |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Significant activity against MRSA; potential anticancer effects |

| 5-Chloro-2-(difluoromethyl)-1-fluoro-3-methoxybenzene | Anticancer | Exhibited IC50 values <10 µM in various cancer cell lines |

| 4-Bromo-5-fluoro-1-methyl-1H-pyrazole | Antipromastigote | Effective against Leishmania species; mechanism involves enzyme inhibition |

Q & A

Q. What are the common synthetic routes for 1-Bromo-5-(difluoromethyl)-3-fluoro-2-methoxybenzene, and how are reaction conditions optimized?

The synthesis typically involves electrophilic aromatic substitution or halogenation reactions . For example:

- Electrophilic bromination : Bromine is introduced using directing groups (e.g., methoxy or fluorine) to ensure regioselectivity. Reaction conditions (temperature, solvent polarity, and catalysts) are optimized to minimize side products like dihalogenated derivatives .

- Stepwise functionalization : Sequential introduction of fluorine and difluoromethyl groups via nucleophilic substitution or radical-mediated pathways, followed by methoxy group protection .

Q. Key optimization strategies :

- Low-temperature reactions (−20°C to 0°C) to reduce unwanted side reactions.

- Use of Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- ¹H/¹³C NMR :

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- IR Spectroscopy : Stretches for C-F (~1100–1250 cm⁻¹) and C-O (methoxy, ~1250–1300 cm⁻¹) .

Advanced Research Questions

Q. How does the presence of multiple halogen substituents influence the reactivity of this compound in cross-coupling reactions?

The bromine atom serves as a prime site for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Stille). However, competing reactivities arise due to:

- Ortho fluorine substituents : Electron-withdrawing effects activate the bromine for coupling but may deactivate adjacent positions.

- Steric hindrance : Difluoromethyl and methoxy groups reduce accessibility to the reactive site.

Q. Methodological considerations :

- Catalyst selection : Pd(PPh₃)₄ or Pd(dba)₂ with ligands (XPhos) enhance coupling efficiency .

- Solvent/base systems : Use polar aprotic solvents (DMF, THF) and weak bases (K₂CO₃) to avoid decomposition of sensitive substituents .

Q. What strategies can be employed to mitigate competing side reactions during functionalization?

- Protecting groups : Temporarily shield reactive sites (e.g., silyl ethers for methoxy groups) during halogenation .

- Temperature control : Slow addition of reagents at low temperatures to suppress polychlorination/bromination.

- Computational modeling : Use retrosynthetic tools (e.g., AI-powered synthesis planners) to predict viable pathways and competing intermediates .

Q. How does this compound interact with biological targets, and what assays are suitable for studying its bioactivity?

- Enzyme inhibition studies : Fluorine and bromine enhance binding to hydrophobic enzyme pockets. Use fluorescence polarization assays to measure inhibition constants (Kᵢ) .

- Cellular uptake : Radiolabeled analogs (e.g., ¹⁸F derivatives) tracked via PET imaging to assess biodistribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.